REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:5][C:6]([NH2:8])=[S:7])[CH3:4].[Cl:9][CH2:10][C:11](=O)[CH2:12]Cl.C(=O)(O)[O-].[Na+]>ClCCCl>[ClH:9].[Cl:9][CH2:10][C:11]1[N:8]=[C:6]([CH2:5][N:3]([CH3:4])[CH3:2])[S:7][CH:12]=1 |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)CC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
flask were added 260 ml
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with 250 ml
|
Type
|
ADDITION
|
Details
|
of 1,2-dichloroethane, and the combined filtrates were added to a 1000 ml
|
Type
|
TEMPERATURE
|
Details
|
flask and cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
To it was added dropwise 30.7 ml
|
Type
|
TEMPERATURE
|
Details
|
to warm to 30°
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
It was then heated to 60°
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes more
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of 1,2-dichloroethane, and it was blown dry with nitrogen
|
Type
|
CUSTOM
|
Details
|
The solids were then dried under vacuum at 45°
|
Type
|
CUSTOM
|
Details
|
to obtain 75.3 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |